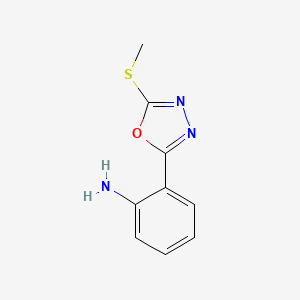

2-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)aniline

Descripción general

Descripción

2-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)aniline: is a heterocyclic compound that contains nitrogen, sulfur, and oxygen atoms within its structure This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)aniline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzohydrazide with carbon disulfide and potassium hydroxide to form the intermediate 2-aminobenzohydrazinecarbothioamide. This intermediate is then cyclized using an oxidizing agent such as iodine or bromine to yield the desired oxadiazole compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the oxadiazole ring or the nitro group (if present in derivatives), leading to the formation of amines or other reduced products.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation, depending on the reagents and conditions used.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Nitric acid for nitration, bromine for bromination, sulfuric acid for sulfonation

Major Products:

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Nitro derivatives, halogenated derivatives, sulfonated derivatives

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

One of the primary applications of 2-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)aniline is in the field of medicinal chemistry. Research indicates its potential use in treating neurodegenerative diseases:

- Alzheimer's Disease : Compounds related to this compound have been studied for their efficacy in targeting tauopathies, which are characterized by the aggregation of tau proteins in neurodegenerative disorders. A patent (US10377750B2) outlines the synthesis of 5-methyl-1,3,4-oxadiazol-2-yl compounds for therapeutic use against Alzheimer's disease and other tau-mediated disorders .

- Antimicrobial Activity : Some derivatives of oxadiazole compounds exhibit antimicrobial properties. Studies have shown that modifications to the oxadiazole ring can enhance activity against various bacterial strains .

Materials Science Applications

In materials science, the compound has been investigated for its potential use in developing new materials with specific properties:

- Fluorescent Materials : The incorporation of oxadiazole moieties into polymer matrices has been explored for creating fluorescent materials. These materials can be used in sensors and imaging applications due to their photophysical properties .

- Polymer Chemistry : The structural characteristics of this compound make it a candidate for synthesizing novel polymers with enhanced thermal stability and mechanical properties .

Agricultural Chemistry Applications

The compound's applications extend to agricultural chemistry as well:

- Pesticides and Herbicides : Research suggests that oxadiazole derivatives can act as effective pesticides or herbicides due to their ability to interfere with biological processes in pests and weeds . The development of such agrochemicals can lead to more efficient crop protection strategies.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| US10377750B2 | Alzheimer’s Treatment | Identified compounds showed potential in inhibiting tau aggregation. |

| Antimicrobial Study | Bacterial Inhibition | Modified oxadiazoles demonstrated significant activity against resistant strains. |

| Fluorescent Polymers | Material Development | New polymers exhibited enhanced luminescence properties suitable for sensor applications. |

Mecanismo De Acción

The mechanism of action of 2-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)aniline involves its interaction with specific molecular targets within cells. For instance, its anticancer activity is attributed to its ability to induce apoptosis by activating caspases and disrupting mitochondrial function. The compound may also inhibit specific enzymes or signaling pathways involved in cell proliferation and survival.

In antimicrobial applications, the compound disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death. Its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Comparación Con Compuestos Similares

2-Aminothiazole: Another heterocyclic compound with antimicrobial and anticancer properties.

Benzoxazole: Known for its applications in medicinal chemistry and material science.

Benzothiazole: Used in the synthesis of dyes, pharmaceuticals, and rubber accelerators.

Uniqueness: 2-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)aniline stands out due to the presence of the oxadiazole ring, which imparts unique electronic and steric properties. This makes it more versatile in terms of chemical reactivity and potential applications compared to similar compounds. Its combination of nitrogen, sulfur, and oxygen atoms within the ring structure also contributes to its distinct biological activities.

Actividad Biológica

2-(5-Methylsulfanyl-1,3,4-oxadiazol-2-yl)aniline is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies highlighting its efficacy in various applications.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Chemical Formula | C₉H₉N₃O₃S |

| Molecular Weight | 239.25 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1858267-88-5 |

| Appearance | Solid (specific details not provided) |

Synthesis

The synthesis of this compound involves multi-step reactions typically starting from readily available aniline derivatives and methylsulfanyl oxadiazoles. The methodologies often include condensation reactions and cyclization steps that yield the target compound with high purity.

Anticancer Activity

Recent studies have demonstrated that derivatives of oxadiazole compounds exhibit considerable anticancer properties. For instance, compounds structurally related to this compound showed IC₅₀ values ranging from 1 to 7 μM against various cancer cell lines, comparable to doxorubicin (IC₅₀ = 0.5 μM) .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against several Gram-positive and Gram-negative bacterial strains. In vitro tests indicated that certain derivatives exhibited minimum inhibitory concentration (MIC) values between 3.58 and 8.74 µM, showcasing potent activity against selected microbial strains .

Antioxidant Potential

Antioxidant assays using the DPPH method revealed that specific derivatives of this compound demonstrated significant antioxidant activity. For example, one derivative showed an IC₅₀ of 22.3 µM compared to ascorbic acid used as a positive control .

Study on MAO Inhibition

A noteworthy study focused on the inhibition of monoamine oxidase (MAO), crucial in neurodegenerative diseases like Parkinson's. Compounds similar to this compound were identified as potent MAO-B inhibitors with IC₅₀ values significantly lower than traditional treatments . This suggests potential therapeutic applications in enhancing dopamine levels in the brain.

Structure–Activity Relationship (SAR)

Research into the structure–activity relationships of oxadiazole derivatives indicates that the presence of electron-donating or withdrawing groups at specific positions significantly influences biological activity. For instance, para-substituted halogens and hydroxyl groups enhanced anticancer and antimicrobial activities .

Propiedades

IUPAC Name |

2-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3OS/c1-14-9-12-11-8(13-9)6-4-2-3-5-7(6)10/h2-5H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBXNFNWTUQOKHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NN=C(O1)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.